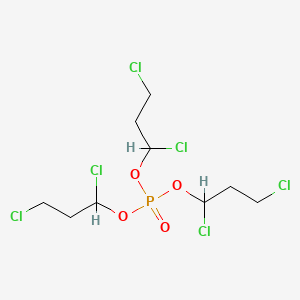

Tris(1,3-dichloropropyl) phosphate

Übersicht

Beschreibung

Tris(1,3-dichloropropyl) phosphate is a chlorinated organophosphate compound widely used as a flame retardant. It is commonly found in various consumer products, including plastics, furniture, paints, foams, and electronics . The compound is known for its effectiveness in reducing flammability and is often used in flexible polyurethane foam .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(1,3-dichloropropyl) phosphate is synthesized by the reaction of epichlorohydrin with phosphorus oxychloride . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous injection of phosphorus oxychloride and 1,3-dichloropropanol into a multi-stage packed reaction tower for catalyzed esterification . This method improves the conversion rate of raw materials and increases the overall yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(1,3-dichloropropyl) phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the chemical structure of this compound, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while reduction can produce various chlorinated alcohols .

Wissenschaftliche Forschungsanwendungen

Tris(1,3-dichloropropyl) phosphate has several scientific research applications:

Chemistry: It is used as a flame retardant in various chemical formulations and materials.

Wirkmechanismus

The mechanism of action of tris(1,3-dichloropropyl) phosphate involves its interaction with cellular components, leading to various biological effects. The compound has been shown to induce oxidative stress, disrupt thyroid hormone pathways, and affect cellular differentiation . It can also interact with membrane thyroid hormone receptors, leading to alterations in cell signaling pathways such as the MAPK signaling pathway and calcium signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Tris(1,3-dichloropropyl) phosphate is structurally similar to other organophosphate flame retardants, such as:

- Tris(2-chloroethyl) phosphate

- Tris(chloropropyl) phosphate

- Tris(2,3-dibromopropyl) phosphate

Uniqueness: What sets this compound apart is its specific chlorinated structure, which contributes to its high effectiveness as a flame retardant. Additionally, its widespread use in various consumer products highlights its versatility and importance in industrial applications .

Biologische Aktivität

Tris(1,3-dichloropropyl) phosphate (TDCPP) is an organophosphate flame retardant widely used in various consumer products, particularly in furniture containing polyurethane foam. Its biological activity has garnered significant attention due to its potential health effects on humans and wildlife. This article reviews the biological activity of TDCPP, focusing on its toxicological impacts, mechanisms of action, and associated health risks.

TDCPP is a chlorinated organophosphate that is produced by the reaction of epichlorohydrin with phosphorus oxychloride. It has been utilized predominantly as a flame retardant in textiles and foams due to its effectiveness in reducing flammability. However, its widespread use has led to environmental contamination and human exposure, raising concerns about its safety profile.

Hepatotoxicity

Research has demonstrated that TDCPP exposure can lead to significant liver damage. In a study involving adult male zebrafish, acute exposure to TDCPP resulted in hepatic inflammation and hepatotoxicity. The study indicated that TDCPP exposure upregulated genes associated with endoplasmic reticulum stress and the Toll-like receptor pathway, suggesting an inflammatory response within the liver . Histological analysis confirmed increased neutrophil infiltration in the liver tissue, indicating inflammation .

In vitro studies have also shown that TDCPP is toxic to hepatocytes, with an LC50 value of 60.3 μM . The compound alters mRNA expression levels of genes involved in xenobiotic metabolism and lipid regulation in cultured avian hepatocytes, further supporting its hepatotoxic potential .

Endocrine Disruption

TDCPP has been identified as an endocrine disruptor. A mouse model study indicated that exposure to TDCPP at a dosage of 100 mg/kg/day resulted in male sex-specific adiposity and insulin resistance . The study revealed that TDCPP activates nuclear receptors such as the farnesoid X receptor (FXR) and pregnane X receptor (PXR), which are involved in metabolic regulation. Notably, PXR target genes were differentially expressed based on sex, indicating potential hormonal disruptions caused by TDCPP exposure .

Carcinogenic Potential

TDCPP has been classified as a possible human carcinogen. Epidemiological studies have linked urinary levels of its metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCIPP), to metabolic syndrome—a known risk factor for several cancers . In animal studies, TDCPP exposure led to an increased incidence of liver tumors in rats, with significant dose-dependent trends observed for hepatocellular adenomas and carcinomas .

The biological activity of TDCPP is mediated through several mechanisms:

- Oxidative Stress : Exposure to TDCPP can induce oxidative stress in cells, leading to cytotoxic effects. For instance, low concentrations of TDCPP caused cytostasis in kidney cells, while higher concentrations resulted in cell toxicity .

- Gene Expression Modulation : TDCPP alters the expression of genes related to metabolism and growth. For example, it significantly upregulated cytochrome P450 enzymes involved in drug metabolism and downregulated thyroid hormone-responsive genes in hepatocytes exposed to the compound .

- Inflammatory Response : The activation of inflammatory pathways is another critical mechanism through which TDCPP exerts its biological effects. Increased expression of inflammation-related biomarkers was noted following exposure to TDCPP in zebrafish models .

Case Studies and Epidemiological Evidence

Several case studies have highlighted the public health implications of TDCPP exposure:

- Biomonitoring Studies : In a study involving infants from North Carolina, urinary metabolites indicated widespread exposure to TDCPP among participants. The study estimated intake levels based on urinary excretion rates, emphasizing the need for further investigation into health impacts associated with early-life exposure .

- Occupational Exposure : Research involving office workers showed high levels of TDCPP in dust samples from their environments. Urinary analysis revealed that nearly all participants had detectable levels of BDCPP, suggesting significant occupational exposure risks .

Eigenschaften

IUPAC Name |

tris(1,3-dichloropropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Cl6O4P/c10-4-1-7(13)17-20(16,18-8(14)2-5-11)19-9(15)3-6-12/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNUXDYAOVSGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(OP(=O)(OC(CCCl)Cl)OC(CCCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871387 | |

| Record name | Tris(1,3-dichloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40120-74-9 | |

| Record name | Tris(1,3-dichloropropyl)phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40120-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(1,3-dichloropropyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040120749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(1,3-dichloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1,3-dichloropropyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.